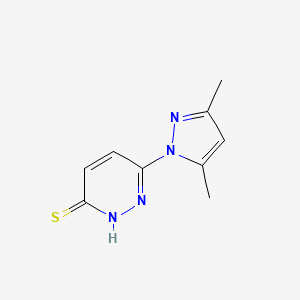

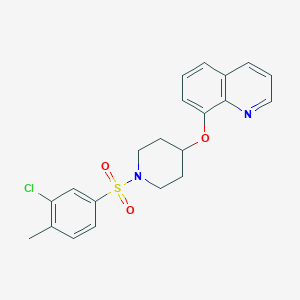

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Overview

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search for lead molecules .Molecular Structure Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

Thiophene and its derivatives have been used in various chemical reactions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer reactions .Physical And Chemical Properties Analysis

Thiophene is considered to be a structural alert with the formula C4H4S . It was discovered as a contaminant in benzene .Scientific Research Applications

Cell Penetrant Inhibitors of Histone Lysine Demethylases

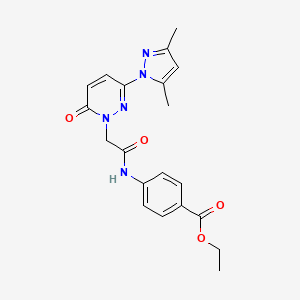

Compounds related to "2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" have been identified as potent inhibitors of the KDM4 and KDM5 families of histone lysine demethylases. These inhibitors, including 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid and its derivatives, show significant activity and selectivity against KDM4 family biochemical assays and activity in a KDM4C cell imaging assay. These findings suggest their potential in the development of therapeutic agents targeting cancer and other diseases associated with epigenetic modifications (Westaway et al., 2016).

Synthesis of Heterocyclic Derivatives

Research into the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives has been facilitated by the use of furan-2-yl(phenyl)methanol derivatives in the aza-Piancatelli rearrangement. This process, catalyzed by In(OTf)3, demonstrates the compound's utility in generating heterocyclic compounds that could have diverse applications in pharmaceuticals and materials science (Reddy et al., 2012).

Alkaloids from Fermentation Broth of Armillaria mellea

Compounds structurally related to "2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" have been isolated from the fermentation broth of Armillaria mellea. These alkaloids, including derivatives of pyrrolidine and piperidine, have been characterized, suggesting their importance in studying the bioactive compounds produced by fungi and their potential applications in medicinal chemistry (Wang et al., 2013).

Facile Synthesis of Novel Heterocycles

A study reports the synthesis of a novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, starting from derivatives of "2-((Furan-2-ylmethyl)amino)-2-oxoethyl" compounds. This research highlights the versatility of these compounds in synthesizing complex heterocycles that could have various biological activities (Koza et al., 2013).

Radical Reactions for Synthesis of 2-Aminofurans

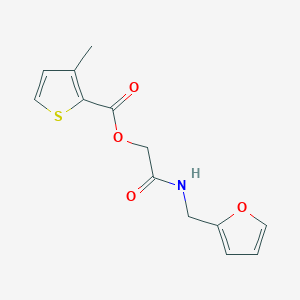

A recent study utilized ynamides, derived from compounds structurally related to "2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate," in radical reactions to synthesize 2-aminofurans. This method provides a novel approach for the synthesis of furans, indicating the broad applicability of these compounds in organic synthesis (Galibert-Guijarro et al., 2023).

Future Directions

properties

IUPAC Name |

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9-4-6-19-12(9)13(16)18-8-11(15)14-7-10-3-2-5-17-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSKGVJHFKMISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322866 | |

| Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

CAS RN |

387853-55-6 | |

| Record name | [2-(furan-2-ylmethylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2864488.png)

![7-Pyridin-3-ylmethyl-7-aza-bicyclo[2.2.1]heptane](/img/structure/B2864493.png)

![4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2864503.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)

![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)